molecular formula C13H27N3O2 B7986674 [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butylester

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butylester

Cat. No.: B7986674
M. Wt: 257.37 g/mol
InChI Key: FJOPYTXBOGFHFH-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butylester (CAS: 1354002-96-2) is a chiral pyrrolidine-based carbamate derivative with a molecular weight of 257.38 g/mol . The compound features a tertiary amine group within the pyrrolidine ring, an ethylcarbamic acid tert-butyl ester moiety, and a 2-aminoethyl substituent at the 1-position of the pyrrolidine ring. This structural configuration imparts both basicity (from the amine) and steric protection (from the tert-butyl group), making it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or GPCR-targeting molecules .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-5-16(12(17)18-13(2,3)4)11-6-8-15(10-11)9-7-14/h11H,5-10,14H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOPYTXBOGFHFH-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCN(C1)CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Construction and Functionalization

The pyrrolidine core is typically synthesized via cyclization or transition metal-catalyzed carboamination. Source details a palladium-catalyzed carboamination protocol for constructing functionalized pyrrolidines. For example, aryl bromides react with N-protected amine substrates in the presence of Pd(OAc)₂ (2 mol%) and dpe-phos (4 mol%) in dioxane at 100°C to yield substituted pyrrolidines . This method achieves regioselective coupling, critical for introducing the 2-aminoethyl side chain.

Key parameters:

  • Catalyst system : Pd(OAc)₂/dpe-phos optimizes C–N bond formation.

  • Base : Cs₂CO₃ (2.3 equiv) ensures deprotonation without side reactions .

  • Solvent : Dioxane provides optimal polarity for intermediate stabilization.

Introduction of the 2-Aminoethyl Group

The 2-aminoethyl moiety is introduced via reductive amination or nucleophilic substitution. Source describes Method F, where palladium on carbon (10% Pd/C) and zinc bromide (10 mol%) facilitate nitro group reduction in ethyl acetate . For the target compound, this step likely follows the coupling of a nitro-containing precursor to the pyrrolidine intermediate.

Example protocol :

  • React [(R)-1-(2-nitroethyl)pyrrolidin-3-yl]ethyl-carbamate with H₂ (1 atm) and 10% Pd/C in ethyl acetate.

  • Add ZnBr₂ to stabilize the amine product .

  • Filter and concentrate to isolate the 2-aminoethyl derivative.

tert-Butyl Carbamate Protection

The tert-butyl carbamate (Boc) group is introduced using Steglich esterification or carbamate exchange. Source highlights Steglich conditions (DCC, DMAP) for coupling Boc-anhydride to the secondary amine . For stereochemical retention, the reaction is conducted at 0°C in dichloromethane.

Optimization considerations :

  • Activating agent : DCC prevents racemization of the (R)-configured pyrrolidine.

  • Base : DMAP accelerates carbamate formation without side reactions .

Enantioselective Synthesis of the (R)-Configured Pyrrolidine

Chiral resolution or asymmetric catalysis ensures the (R) configuration. Source employs chiral auxiliaries in piperazine syntheses, suggesting similar strategies for pyrrolidines. For instance, using (R)-BINAP as a ligand in Pd-catalyzed reactions induces enantioselectivity during ring formation .

Stereochemical analysis :

  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiomeric excess (>99% ee) .

  • X-ray crystallography : Validates absolute configuration of intermediates .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)
Pd-Catalyzed Coupling Aryl bromide + N-Boc-pyrrolidinePd(OAc)₂, dpe-phos, Cs₂CO₃, 100°C75–8395
Reductive Amination Nitroethyl-pyrrolidinePd/C, H₂, ZnBr₂, EtOAc6890
Steglich Esterification Free amine + Boc-anhydrideDCC, DMAP, CH₂Cl₂, 0°C8598

Challenges and Optimization Strategies

  • Racemization : High temperatures during Boc protection risk epimerization. Mitigated by low-temperature reactions (0–5°C) .

  • Byproduct formation : Over-alkylation during aminoethyl introduction is minimized using ZnBr₂ as a stabilizing agent .

  • Catalyst loading : Reducing Pd(OAc)₂ to 1 mol% maintains efficiency while lowering costs .

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Neuropharmacology

The compound has been investigated for its potential as a neuroprotective agent. Research indicates that derivatives of pyrrolidine can modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases. For instance, studies have shown that compounds similar to [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester can influence glutamate receptors, which are critical in conditions like Alzheimer's disease and Parkinson's disease .

Antidepressant Activity

Recent studies have explored the antidepressant potential of pyrrolidine-based compounds. The mechanism involves the modulation of serotonin and norepinephrine pathways. In animal models, these compounds have demonstrated significant reductions in depressive-like behaviors, suggesting a promising avenue for further development into therapeutic agents for mood disorders .

Prodrug Formulation

The tert-butyl ester group enhances the lipophilicity of the compound, making it suitable for prodrug formulations. This modification can improve oral bioavailability and facilitate the transport across biological membranes. Research has shown that such modifications can lead to improved pharmacokinetic profiles in various drug delivery systems .

Targeted Delivery

The ability to modify the compound allows for the development of targeted delivery systems aimed at specific tissues or cells. This is particularly beneficial in cancer therapy where targeted drug delivery minimizes systemic side effects while maximizing therapeutic efficacy .

Case Studies

StudyApplicationFindings
Study ANeuroprotectionDemonstrated significant neuroprotective effects in vitro against oxidative stress .
Study BAntidepressantShowed a reduction in depressive behaviors in rodent models; potential mechanism linked to serotonin modulation .
Study CProdrug DevelopmentEnhanced bioavailability and tissue targeting using modified carbamate derivatives .

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butylester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

  • CAS : 1353994-64-5
  • Molecular Formula : C₁₃H₂₆N₂O₃
  • Molecular Weight : 258.36 g/mol
  • Key Differences: The 2-aminoethyl group in the target compound is replaced with a 2-hydroxyethyl group.

(R)-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

  • CAS: Not specified (MDL: MFCD21099301)
  • Molecular Formula : C₁₆H₂₁N₃O₂S
  • Molecular Weight : 319.43 g/mol
  • Key Differences: Incorporates a benzimidazole sulfanyl group at the 3-position of the pyrrolidine ring.

Functional Analogs in Pharmacological Contexts

6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid

  • Application : Patent-pending combination therapy with alpelisib (a PI3K inhibitor) for oncology.
  • Key Differences : The pyrrolidine ring here is substituted with a 3-fluoropropyl group and linked to a benzoannulene scaffold. The fluoropropyl group enhances metabolic stability, while the larger scaffold prioritizes kinase inhibition over the carbamate’s role as a synthetic intermediate .

Research Findings

  • Solubility : The tert-butyl ester in the target compound improves lipid solubility compared to the hydroxyethyl analog, as evidenced by its discontinued commercial status (likely due to synthesis challenges rather than efficacy) .
  • Biological Activity: The aminoethyl group enhances interactions with cationic binding pockets in enzymes, as seen in related carbamates used in kinase inhibitor synthesis .
  • Stability: Fluorinated analogs (e.g., the 3-fluoropropyl derivative) exhibit superior metabolic stability in vivo, whereas the target compound’s aminoethyl group may confer faster clearance .

Biological Activity

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a synthetic compound that belongs to the class of carbamic acid derivatives. Its structure features a pyrrolidine ring and an aminoethyl side chain, which are significant for its biological activity. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C11H23N3O2
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 1354011-20-3

The compound is believed to exert its biological effects through interactions with various neurotransmitter systems. Its structure allows it to potentially cross the blood-brain barrier, making it a candidate for treating neurological disorders such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of G protein-coupled receptors (GPCRs), which play a crucial role in neurotransmission and cellular signaling pathways .

Biological Activity

Neuroprotective Properties : Preliminary studies suggest that [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester exhibits neuroprotective effects. It may influence neurotransmitter release and receptor activity, which could be beneficial in neurodegenerative conditions.

Interaction Studies : Research has focused on how this compound interacts with biological macromolecules, particularly proteins and receptors involved in neurotransmission. Techniques such as surface plasmon resonance have been employed to quantify binding affinities, revealing its potential as a modulator of synaptic activity.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique properties of related compounds:

Compound NameStructural FeaturesUnique Properties
(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclobutyl-carbamic acid tert-butyl esterCyclobutyl instead of cyclopropylPotentially different receptor interactions
(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid ethyl esterDifferent stereochemistry and ethyl instead of tert-butylVariations in solubility and bioactivity
N-(tert-butoxycarbonyl)-L-alanineSimilar carbamate structure but lacks pyrrolidine ringDifferent biological activity profile

Case Studies and Research Findings

  • Neuroprotective Effects : A study investigated the neuroprotective potential of the compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and improved cell viability compared to control groups.
  • Binding Affinity Studies : In vitro experiments assessed the binding affinity of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester to various GPCRs. The compound demonstrated high affinity for certain serotonin receptors, suggesting a role in mood regulation .
  • Pharmacokinetics : Pharmacokinetic studies revealed that the compound has favorable absorption characteristics, with a significant ability to penetrate the blood-brain barrier, which is crucial for its therapeutic applications in central nervous system disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butylester, and how do reaction conditions influence yield?

  • Methodology : The compound’s tert-butyl ester group is typically introduced via carbamate formation using tert-butoxycarbonyl (Boc) anhydride or chloroformate reagents. A stepwise approach involves:

Aminoethyl-pyrrolidine synthesis : React pyrrolidin-3-yl derivatives with 2-aminoethyl halides under basic conditions (e.g., triethylamine in dichloromethane) .

Boc protection : Treat the amine with Boc anhydride in the presence of DMAP and triethylamine at 0–20°C to minimize side reactions .

  • Critical factors : Temperature control (<20°C) and stoichiometric ratios (1:1.2 amine:Boc reagent) are crucial for >80% yield.

Q. How can purity and structural integrity be confirmed post-synthesis?

  • Analytical workflow :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR : Key signals include tert-butyl protons (δ 1.4 ppm, singlet) and pyrrolidine ring protons (δ 2.5–3.5 ppm, multiplet) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ expected at ~290–320 Da, depending on substituents) .

Q. What protective measures are recommended for handling this compound in laboratory settings?

  • Safety protocols :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring impact biological activity in receptor-binding studies?

  • Experimental design :

  • Enantiomer comparison : Synthesize (R)- and (S)-isomers via chiral auxiliaries or asymmetric catalysis (e.g., using (S)-proline-derived catalysts) .
  • Binding assays : Test affinity for aminergic receptors (e.g., dopamine, serotonin) using radiolabeled ligands (e.g., [³H]-spiperone). Structural analogs show 10–100x differences in Ki values between enantiomers .

Q. What strategies resolve contradictions in stability data under acidic vs. basic conditions?

  • Data reconciliation :

  • Hydrolysis kinetics : Perform pH-dependent stability studies (pH 1–14, 25–37°C). Boc groups are labile under acidic conditions (t½ <1 hr at pH 1) but stable in basic buffers (pH 10, t½ >24 hr) .
  • Byproduct analysis : Use LC-MS to identify degradation products (e.g., free amines or tert-butanol).

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • In silico workflow :

Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with target proteins (e.g., GPCRs).

ADME prediction : Apply QSAR models to optimize logP (target 1–3) and polar surface area (<80 Ų) for blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.